1-Morpholin-4-yl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone
CAS No.: 380190-97-6
Cat. No.: VC21398341
Molecular Formula: C14H14N4O2S2
Molecular Weight: 334.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 380190-97-6 |
|---|---|
| Molecular Formula | C14H14N4O2S2 |
| Molecular Weight | 334.4g/mol |
| IUPAC Name | 1-morpholin-4-yl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone |
| Standard InChI | InChI=1S/C14H14N4O2S2/c19-12(17-5-7-20-8-6-17)9-21-13-15-16-14-18(13)10-3-1-2-4-11(10)22-14/h1-4H,5-9H2 |
| Standard InChI Key | AHLZOVSAIQHYLT-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(=O)CSC2=NN=C3N2C4=CC=CC=C4S3 |
| Canonical SMILES | C1COCCN1C(=O)CSC2=NN=C3N2C4=CC=CC=C4S3 |
Introduction
Physical and Chemical Properties
1-Morpholin-4-yl-2-( triazolo[3,4-b] benzothiazol-1-ylsulfanyl)ethanone is characterized by specific physical and chemical properties that define its behavior in various experimental and potentially therapeutic contexts.
Identification and Basic Properties
The compound is precisely identified through several standardized parameters as outlined in Table 1:
Structural Features and Characterization
The molecular architecture of 1-Morpholin-4-yl-2-( triazolo[3,4-b] benzothiazol-1-ylsulfanyl)ethanone incorporates several key structural elements that contribute to its chemical behavior and potential biological activities.
Key Structural Components
The compound can be divided into three primary structural components:
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Morpholine Moiety: This six-membered heterocyclic ring contains both oxygen and nitrogen atoms. The nitrogen atom in the morpholine ring provides a basic center that can participate in various chemical reactions and potentially interact with biological targets. The morpholine ring is directly connected to the carbonyl group of the ethanone linker.
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Triazolo[3,4-b] benzothiazole System: This complex fused heterocyclic system combines a triazole ring with a benzothiazole moiety. The triazole component provides stability and potential hydrogen bonding interactions, while the benzothiazole contributes aromatic character and additional heteroatoms for possible interactions with biological targets.
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Sulfanyl-ethanone Linker: This connecting unit bridges the morpholine and triazolo-benzothiazole portions of the molecule through a sulfur atom attached to a carbonyl-containing ethane fragment.
Characterization Techniques
Compounds with similar structural complexity are typically characterized using various analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are essential for confirming the structure of heterocyclic compounds like this one. NMR analysis would reveal characteristic signals for the morpholine protons, the methylene groups, and the aromatic protons in the benzothiazole portion.
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Mass Spectrometry: This technique would confirm the molecular weight and provide fragmentation patterns specific to the compound's structure.
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Infrared (IR) Spectroscopy: IR analysis would identify functional groups such as the carbonyl (C=O) stretching frequency, which would typically appear around 1685-1700 cm-1 based on similar compounds described in the literature .
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X-ray Crystallography: For definitive structural confirmation, X-ray diffraction analysis would provide precise three-dimensional information about bond lengths, angles, and molecular packing .
Similar triazole-containing compounds have been characterized using these techniques, as seen in related research where triazole derivatives showed distinctive spectral patterns that confirmed their structures .
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